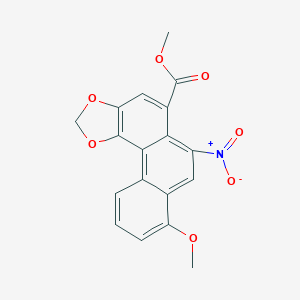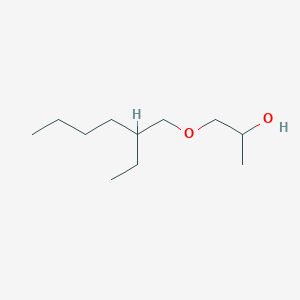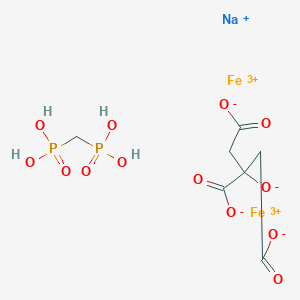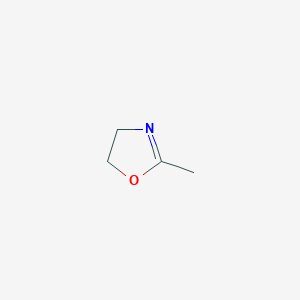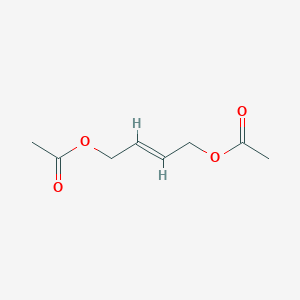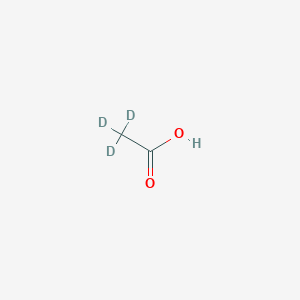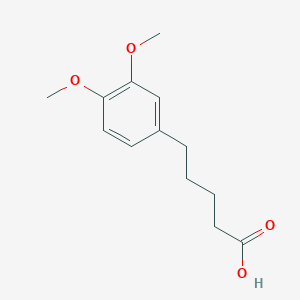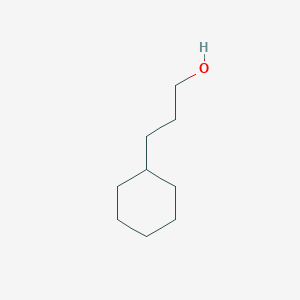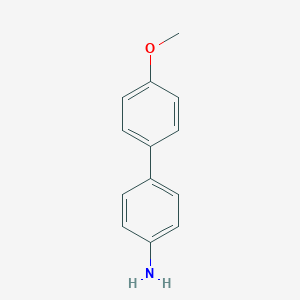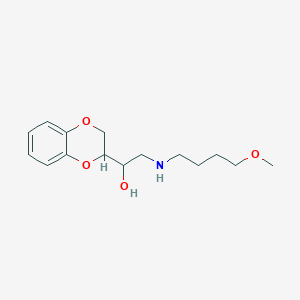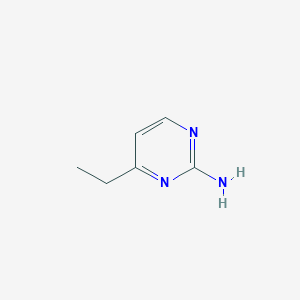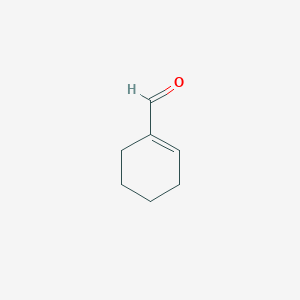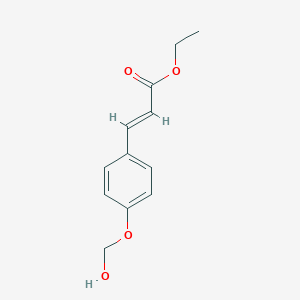
Ethyl hydroxymethoxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hydroxymethoxycinnamate (EHMC) is a chemical compound that is commonly used in the production of cosmetics and personal care products. It is a UV-absorbing agent and is often added to sunscreens, lotions, and other products to protect the skin from harmful UV radiation. EHMC has gained significant attention in the scientific community due to its potential health benefits and its role in protecting the skin from UV damage. In
Wirkmechanismus
Ethyl hydroxymethoxycinnamate works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from penetrating the skin and causing damage to the cells. Ethyl hydroxymethoxycinnamate also has antioxidant properties, which help to neutralize free radicals and protect the cells from oxidative stress.
Biochemische Und Physiologische Effekte
Ethyl hydroxymethoxycinnamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, to protect cells from oxidative stress, and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate has also been shown to have a moisturizing effect on the skin and to improve skin barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl hydroxymethoxycinnamate is a relatively safe and easy-to-use compound, making it an ideal candidate for lab experiments. However, it is important to note that Ethyl hydroxymethoxycinnamate can be sensitive to light and heat, which can affect its stability and efficacy. Additionally, Ethyl hydroxymethoxycinnamate can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Ethyl hydroxymethoxycinnamate. One area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the treatment of skin cancer. Ethyl hydroxymethoxycinnamate has been shown to have a protective effect against UV radiation, which is a major risk factor for skin cancer. Additionally, Ethyl hydroxymethoxycinnamate has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent the development of skin cancer. Another area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the development of new sunscreens and other skin care products. Ethyl hydroxymethoxycinnamate is a safe and effective UV-absorbing agent, making it an ideal candidate for use in these products. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl hydroxymethoxycinnamate. While Ethyl hydroxymethoxycinnamate has been shown to be safe and effective in short-term studies, more research is needed to determine its long-term effects on the skin and overall health.
Synthesemethoden
Ethyl hydroxymethoxycinnamate is synthesized through the esterification of hydroxycinnamic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in alcohol and oils.
Wissenschaftliche Forschungsanwendungen
Ethyl hydroxymethoxycinnamate has been extensively studied for its potential benefits in protecting the skin from UV radiation. It has been shown to absorb UVB radiation and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate is also being studied for its potential anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and to protect cells from oxidative stress.
Eigenschaften
CAS-Nummer |
1333-54-6 |
|---|---|
Produktname |
Ethyl hydroxymethoxycinnamate |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |
InChI-Schlüssel |
DBWZHPLQAQFVRY-VMPITWQZSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
Andere CAS-Nummern |
1333-54-6 |
Synonyme |
ethyl hydroxymethoxycinnamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



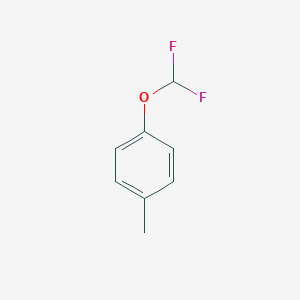
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
